(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone
CAS No.: 2034483-59-3
Cat. No.: VC6738810
Molecular Formula: C16H26N6O2
Molecular Weight: 334.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034483-59-3 |
|---|---|
| Molecular Formula | C16H26N6O2 |
| Molecular Weight | 334.424 |
| IUPAC Name | [3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H26N6O2/c1-19(2)14-4-5-15(18-17-14)24-13-6-7-22(12-13)16(23)21-10-8-20(3)9-11-21/h4-5,13H,6-12H2,1-3H3 |
| Standard InChI Key | UVUQXBACWFHCHS-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Introduction
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone, with the CAS number 2034483-59-3, is a complex organic molecule featuring multiple functional groups, including a pyridazine ring, a pyrrolidine ring, and a piperazine ring. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
Structural Overview
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Pyridazine Ring: Known for its role in various pharmacological activities, including potential anticancer properties.
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Pyrrolidine Ring: Often associated with neuroprotective effects.
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Piperazine Ring: Involved in receptor binding and modulation.
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Dimethylamino Group: Enhances solubility and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
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Formation of the Pyridazine Intermediate: The synthesis begins with the preparation of the 6-(dimethylamino)pyridazine intermediate. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by methylation using dimethyl sulfate or a similar reagent.
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Attachment of the Pyrrolidine Ring: The pyridazine intermediate is then reacted with a pyrrolidine derivative. This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced via an alkylation reaction.
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Formation of the Piperazine Derivative: The final step involves the introduction of the piperazine ring. This can be achieved through a coupling reaction, where the piperazine derivative is reacted with the intermediate compound to form the final product.
Biological Activity
Research indicates that derivatives of pyridazine, including those similar to this compound, exhibit promising antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, making them candidates for cancer therapy.
Potential Applications
Given its structural features, this compound may have potential applications in various fields, including:
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Anticancer Therapy: Due to its pyridazine moiety, which is associated with anticancer properties.
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Neurological Disorders: The presence of pyrrolidine and piperazine rings suggests potential neuroactive properties.
Data Table: Structural Components and Their Roles
| Component | Description |
|---|---|
| Pyridazine | Heterocyclic compound with potential anticancer properties |
| Pyrrolidine | Associated with neuroprotective effects |
| Piperazine | Involved in receptor binding and modulation |
| Dimethylamino | Enhances bioavailability and solubility |
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